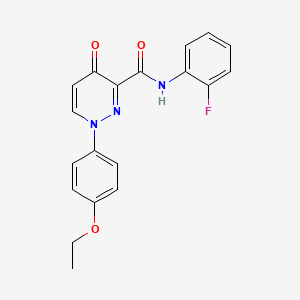![molecular formula C19H18BrN3O4 B11383740 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B11383740.png)
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxyphenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps. One common route includes the following steps:
Synthesis of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: This involves the reaction of 2-bromo-4-methylphenol with chloroacetic acid in the presence of a base.
Synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazole: This can be prepared by the cyclization of 4-methoxybenzohydrazide with cyanogen bromide.
Coupling Reaction: The final step involves the coupling of 2-(2-bromo-4-methylphenoxy)acetic acid with 3-(4-methoxyphenyl)-1,2,4-oxadiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The phenoxy and oxadiazole rings can undergo oxidation or reduction reactions depending on the reagents used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenoxy and oxadiazole rings.
Reduction: Reduced derivatives of the phenoxy and oxadiazole rings.
Hydrolysis: Corresponding carboxylic acid and amine.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenoxy and oxadiazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)acetic acid
- 3-(2-bromo-4-methylphenoxy)pyrrolidine
- Methyl 4-bromo-2-methoxybenzoate
- 2-(3-bromo-4-methylphenyl)acetic acid
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to the presence of both a bromo-substituted phenoxy group and an oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C19H18BrN3O4 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC 名称 |
2-(2-bromo-4-methylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-12-3-8-16(15(20)9-12)26-11-17(24)21-10-18-22-19(23-27-18)13-4-6-14(25-2)7-5-13/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI 键 |
CNULLQPAYUTNAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3'-phenyl-N-[2-(trifluoromethyl)phenyl]spiro[cyclopentane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11383672.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11383682.png)
![3-ethyl-6-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383687.png)

![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383703.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383708.png)
![ethyl 2-[({5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11383709.png)
![3-tert-butyl-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B11383715.png)
![2-ethyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11383717.png)
![2-[1-(3-methylphenoxy)ethyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B11383721.png)
![Ethyl 2-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B11383736.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11383737.png)

![N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11383758.png)
